molecular formula C7H10ClN3O2 B12946681 (R)-3-Amino-3-(pyrimidin-5-yl)propanoic acid hydrochloride

(R)-3-Amino-3-(pyrimidin-5-yl)propanoic acid hydrochloride

Cat. No.: B12946681
M. Wt: 203.62 g/mol
InChI Key: HSBAIYRBUYPJBJ-FYZOBXCZSA-N
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Description

®-3-Amino-3-(pyrimidin-5-yl)propanoic acid hydrochloride is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound features an amino group and a pyrimidine ring, making it a valuable building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(pyrimidin-5-yl)propanoic acid hydrochloride typically involves the use of starting materials such as pyrimidine derivatives and amino acids. One common method includes the Mannich reaction, where a pyrimidine derivative reacts with formaldehyde and a primary or secondary amine to form the desired product . The reaction conditions often involve mild temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of ®-3-Amino-3-(pyrimidin-5-yl)propanoic acid hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for further applications in pharmaceuticals and other industries.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-(pyrimidin-5-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include nitro derivatives, dihydropyrimidine derivatives, and various substituted pyrimidine compounds

Scientific Research Applications

®-3-Amino-3-(pyrimidin-5-yl)propanoic acid hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(pyrimidin-5-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting biochemical pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-Amino-3-(pyrimidin-5-yl)propanoic acid hydrochloride is unique due to its specific combination of an amino group and a pyrimidine ring, which provides distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a valuable compound in multiple fields.

Properties

Molecular Formula

C7H10ClN3O2

Molecular Weight

203.62 g/mol

IUPAC Name

(3R)-3-amino-3-pyrimidin-5-ylpropanoic acid;hydrochloride

InChI

InChI=1S/C7H9N3O2.ClH/c8-6(1-7(11)12)5-2-9-4-10-3-5;/h2-4,6H,1,8H2,(H,11,12);1H/t6-;/m1./s1

InChI Key

HSBAIYRBUYPJBJ-FYZOBXCZSA-N

Isomeric SMILES

C1=C(C=NC=N1)[C@@H](CC(=O)O)N.Cl

Canonical SMILES

C1=C(C=NC=N1)C(CC(=O)O)N.Cl

Origin of Product

United States

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